molecular formula C11H13N3O B2993917 1-(1H-indol-5-ylmethyl)-3-methylurea CAS No. 1822673-52-8

1-(1H-indol-5-ylmethyl)-3-methylurea

Cat. No.: B2993917
CAS No.: 1822673-52-8
M. Wt: 203.245
InChI Key: FTILAYJMHABSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-5-ylmethyl)-3-methylurea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1-(1H-indol-5-ylmethyl)-3-methylurea typically involves the reaction of an indole derivative with a methylurea compound. One common synthetic route involves the use of indole-5-carboxaldehyde as a starting material. The aldehyde group is first reduced to an alcohol, which is then converted to a bromide. This bromide is then reacted with methylurea to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

1-(1H-indol-5-ylmethyl)-3-methylurea can undergo various chemical reactions, including:

Scientific Research Applications

1-(1H-indol-5-ylmethyl)-3-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-ylmethyl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1H-indol-5-ylmethyl)-3-methylurea can be compared with other indole derivatives such as:

These compounds share similar chemical properties but can exhibit different biological activities and applications due to the variations in their structures.

Properties

IUPAC Name

1-(1H-indol-5-ylmethyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-11(15)14-7-8-2-3-10-9(6-8)4-5-13-10/h2-6,13H,7H2,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTILAYJMHABSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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